Sodium Sulfite

Catalog No.
S597248
CAS No.
7757-83-7
M.F
Na2SO3
Na2O3S
M. Wt
126.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Sulfite

CAS Number

7757-83-7

Product Name

Sodium Sulfite

IUPAC Name

disodium;sulfite

Molecular Formula

Na2SO3
Na2O3S

Molecular Weight

126.05 g/mol

InChI

InChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2

InChI Key

GEHJYWRUCIMESM-UHFFFAOYSA-L

SMILES

Array

solubility

Soluble in 3.2 parts (NTP, 1992)
Colorless, monoclinic crystals; demsity: 1.56 g/cu cm; solubility: 30.7 g/100 g water at 25 °C; slightly solluble in ethanol; unstable /Sodium sulfite heptahydrate/
In water, 30.7 g/100 g water at 25 °C
Soluble in 3.2 parts water
Soluble in glycerol; very slightly soluble in alcohol
Sparingly soluble in alcohol
For more Solubility (Complete) data for Sodium sulfite (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20Â °C: 22 (good)

Synonyms

Sulfurous Acid Disodium Salt; Anhydrous Sodium Sulfite; Disodium Sulfite; E 221; S-WAT; Sodium Sulfite; Sodium Sulfite Anhydrous

Canonical SMILES

[O-]S(=O)[O-].[Na+].[Na+]

The exact mass of the compound Sodium sulfite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in 3.2 parts (ntp, 1992)in water, 30.7 g/100 g water at 25 °csoluble in 3.2 parts watersoluble in glycerol; very slightly soluble in alcoholsparingly soluble in alcoholinsoluble in ethanolinsoluble in liquid chlorine, ammoniasolubility in water, g/100ml at 20 °c: 22 (good). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfites - Supplementary Records. It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium sulfite (CAS 7757-83-7) is a highly soluble, inorganic sodium salt that functions as a mild reducing agent, oxygen scavenger, and preservative. In procurement and material selection, its baseline value is defined by its alkaline nature in aqueous solutions (pH ~9.0 at 1% w/v) and its high stability under standard storage conditions compared to stronger, more volatile S(IV) or S(II) reducing agents. Unlike highly reactive or toxic alternatives, sodium sulfite provides a predictable, non-hazardous reaction profile, converting to inert sodium sulfate upon oxidation. This balance of handling safety, high water solubility (~27 g/100 mL at 20°C), and controlled reducing power makes it a foundational chemical for water treatment, alkaline pharmaceutical formulations, and industrial bleaching processes where extreme reducing environments or acidic conditions must be avoided [1].

Substituting sodium sulfite with closely related in-class alternatives like sodium metabisulfite (Na2S2O5) or sodium bisulfite (NaHSO3) frequently fails due to drastic shifts in formulation pH. While all three provide sulfur dioxide equivalents, metabisulfite and bisulfite yield highly acidic solutions that can trigger acid-catalyzed degradation of active pharmaceutical ingredients or cause severe corrosion in metal piping and boiler systems. Furthermore, attempting to substitute sodium sulfite with stronger reducing agents like sodium dithionite introduces critical handling risks, as dithionite rapidly disproportionates in water and degrades thermally. Conversely, substituting it with volatile oxygen scavengers like hydrazine introduces severe toxicity and regulatory compliance burdens, proving that sodium sulfite occupies a specific, non-interchangeable operational window based on pH, stability, and safety requirements .

Aqueous pH Profile: Sodium Sulfite vs. Sodium Metabisulfite

In aqueous formulations, the choice between S(IV) salts strictly dictates the system's pH and subsequent stability. A 5% w/v solution of sodium metabisulfite generates an acidic environment with a pH of 3.5–5.0, whereas sodium sulfite yields a distinctly alkaline solution with a pH of 9.0–10.0 . This quantitative difference dictates procurement for pH-sensitive applications; sodium sulfite is strictly required for alkaline pharmaceutical preparations, cosmetic formulations, or industrial processes where acidic degradation of active compounds or equipment corrosion must be avoided.

Evidence DimensionAqueous solution pH (5% w/v)
Target Compound DatapH 9.0–10.0 (Alkaline)
Comparator Or BaselineSodium Metabisulfite (pH 3.5–5.0)
Quantified Difference~4.5 to 6.5 pH unit difference
Conditions5% w/v aqueous solution at 20°C

Prevents acid-catalyzed degradation of APIs and equipment corrosion in formulations requiring neutral to alkaline conditions.

Oxygen Scavenging Safety and Kinetics: Sodium Sulfite vs. Hydrazine

For low-to-medium pressure boiler systems (typically <1000 psi), catalyzed sodium sulfite is the preferred oxygen scavenger over hydrazine. While hydrazine does not add total dissolved solids (TDS), it is a highly toxic, volatile carcinogen with slow reaction kinetics at lower temperatures . In contrast, catalyzed sodium sulfite reacts almost instantaneously with dissolved oxygen at moderate temperatures to form stable, non-hazardous sodium sulfate. This eliminates occupational exposure risks to carcinogenic vapors and bypasses stringent regulatory handling requirements, provided the system can tolerate the increased TDS .

Evidence DimensionToxicity and reaction byproduct
Target Compound DataNon-toxic; forms inert sodium sulfate (adds TDS)
Comparator Or BaselineHydrazine (Highly toxic/carcinogenic; forms N2 and H2O)
Quantified DifferenceComplete elimination of carcinogenic exposure risk at the cost of increased TDS
ConditionsLow-to-medium pressure steam generation (<1000 psi)

Enables safe, rapid deoxygenation in industrial water systems without the severe handling and regulatory compliance costs associated with hydrazine.

Storage and Aqueous Stability: Sodium Sulfite vs. Sodium Dithionite

As a reducing agent, sodium sulfite offers significantly higher storage and aqueous stability compared to sodium dithionite (hydrosulfite). Dithionite is highly unstable in water, rapidly disproportionating into sulfite and thiosulfate, and anhydrous dithionite decomposes above 90°C in air, releasing sulfur dioxide [1]. Sodium sulfite, conversely, remains stable in dry air and maintains its chemical integrity in alkaline aqueous solutions for extended periods. This provides a reliable, controlled reducing capacity without the risk of spontaneous thermal degradation or rapid loss of titer during process delays [1].

Evidence DimensionAqueous and thermal stability
Target Compound DataStable in dry air; highly stable in alkaline solutions
Comparator Or BaselineSodium Dithionite (Decomposes rapidly in water; degrades >90°C in air)
Quantified DifferenceElimination of spontaneous aqueous disproportionation and thermal instability
ConditionsStandard storage and alkaline aqueous processing

Drastically reduces material loss during storage and ensures reproducible reducing power in industrial batches.

Alkaline Pharmaceutical and Cosmetic Formulations

Due to its alkaline pH profile (pH 9.0–10.0 in solution), sodium sulfite is the required antioxidant and preservative for formulations where acidic conditions would degrade the active ingredients. It is specifically procured over sodium metabisulfite for neutral-to-alkaline creams, wave sets, and specific parenteral solutions .

Low-to-Medium Pressure Boiler Water Treatment

In industrial steam generation systems operating below 1000 psi, catalyzed sodium sulfite is deployed as a rapid, non-toxic oxygen scavenger. It replaces hazardous hydrazine, protecting metal surfaces from oxygen pitting without introducing carcinogenic risks to plant operators .

Controlled Reductive Processing and Bleaching

For industrial bleaching and reductive processes that require prolonged aqueous stability, sodium sulfite is selected over sodium dithionite. Its resistance to spontaneous aqueous disproportionation ensures consistent reducing equivalents during extended pulp processing or textile dyeing cycles[1].

Physical Description

Sodium sulfite is a white odorless powder. Density 2.633 g / cm3. Moderately toxic. Sinks in water and dissolves slowly. Also transported as a heptahydrate Na2SO3.7H2O.
Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid
White crystalline powder or colourless crystals
White odorless powder; [CAMEO]
WHITE CRYSTALS OR POWDER.

Color/Form

Small crystals or powder
White hexagonal crystals
White crystals or powde

Hydrogen Bond Acceptor Count

4

Exact Mass

125.93635360 Da

Monoisotopic Mass

125.93635360 Da

Boiling Point

Decomposes (NTP, 1992)
Decomposes

Heavy Atom Count

6

Taste

Saline, sulfurous taste

Density

2.633 at 59 °F (USCG, 1999) - Denser than water; will sink
2.63 g/cu cm
2.63 g/cm³

LogP

-4

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of Na2O /sodium oxide/ and SOx /sulfur oxides/.
600Â °C

Melting Point

Decomposes (NTP, 1992)
911 °C
>500Â °C

UNII

VTK01UQK3G

Related CAS

10102-15-5 (heptahydrate)
10579-83-6 (unspecified hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 2425 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 528 of 2425 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1897 of 2425 companies with hazard statement code(s):;
H302 (23.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (67.79%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (24.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (26.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Sodium sulfite is a white crystalline solid or powder. It is odorless and has a salty, sulfur taste. It is very soluble in water. USE: Sodium sulfite is an important commercial chemical. It is used in chemical manufacture, industrial treatment of boiler feedwater, photographic developers, bleach for wool, silk and straw, glass production, paper bleaching, hair dye products and preservative for meats and egg yolks. It is also used as a veterinary medicine. EXPOSURE: Workers that use sodium sulfite may breathe in mists or have direct skin contact. In the general population, exposure will occur in those using consumer products containing sodium sulfite. If sodium sulfite is released to the environment, it will be broken down in moist air to sodium sulfate. It does not change in dry air. RISK: Sodium sulfite is a Generally Regarded As Safe (GRAS) chemical at levels used in consumer products. Sodium sulfite does not generally cause skin irritation; however some individuals may develop a skin allergy. Lasting lung irritation and inflammation of the airways along with changes in the sense of taste and smell have been reported in workers exposed to high amounts of sodium sulfite in the air over time. Individuals with asthma may be more susceptible to lung and airway effects. Ingestion of large doses may affect the circulation and central nervous systems. Death occurred in some oral poisoning cases. No evidence of abortion or birth defects was observed in laboratory animals following exposure to high levels of sodium sulfite in the diet during pregnancy. Decreased fetal weight was observed in some offspring. Data on the potential for sodium sulfite to cause cancer in laboratory animals were not available. The International Agency for Research on Cancer determined that sodium sulfites are not classifiable as to their carcinogenicity to humans based on inadequate evidence in humans and animals. The potential for sodium sulfite to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

Vet: antioxidant, antiseptic

Pharmacology

Sodium Sulfite is a white crystal or powder with reducing property. Sodium sulfite exhibits bleaching, de-sulfurizing, and dechlorinating activities. This agent was used by food industry to help maintain the fresh appearance of food products. It is also a component in many drugs, which helps maintain their potency and stability. FDA has ruled sodium sulfite a new animal drug of low regulatory priority.

Vapor Pressure

Negligible (NTP, 1992)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7757-83-7

Absorption Distribution and Excretion

Skin penetration would be low due to the highly charged nature of these particles and any sulfite that did penetrate would be converted to sulfate by the enzyme sulfate oxidase.

Metabolism Metabolites

Sulfites that enter mammals via ingestion, inhalation, or injection are metabolized by sulfite oxidase to sulfate.

Associated Chemicals

Sodium sulfite heptahydrate; 10102-15-5

Wikipedia

Sodium sulfite

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> ANTIOXIDANT; PRESERVATIVE; -> JECFA Functional Classes
Cosmetics -> Preservative

Methods of Manufacturing

It is produced by treating a suspension of sodium hydroxide or sodium carbonate with sulfur dioxide. The temperature is maintained at 60 - 80 °C for optimal crystal separation. The sodium sulfite suspension formed is centrifuged and the salt dried.
(1) Sulfur dioxide is reacted with soda ash and water and a solution of the resulting sodium bisulfite is treated with additional soda ash; (2) by-product of the caustic fusion process for phenol.

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Petroleum Refineries
Mining (except Oil and Gas) and support activities
Food, beverage, and tobacco product manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Services
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
Rubber Product Manufacturing
Wood Product Manufacturing
Utilities
Paper Manufacturing
Pharmaceutical and Medicine Manufacturing
Sulfurous acid, sodium salt (1:2): ACTIVE
The commercial heptahydrate (about 90% pure, remainder consisting chiefly of sulfate) has been largely replaced by commercial anhydrous salt (about 96-99% pure) which is more stable. /Sodium sulfite heptahydrate/
(Vet): to help stabilize parenterals and mastitis suspensions. May be used topically where it is both antifungal and a keratin softener.
The classical method of placing a sulfonate group on an aliphatic chain is to react an aliphatic halide with sodium sulfite

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Never allow product to get in contact with water during storage. Do not store near acids. Air and moisture sensitive. Storage class (TRGS 510): Non Combustible Solids

Interactions

We investigated the effects of sodium sulfite (Na(2)SO(3)) on rhinovirus (RV)-induced chemokine production in A549 airway epithelial cells. Our results demonstrated that the treatment of A549 cells with 2,500 uM Na(2)SO(3) enhanced the mRNA expression of RV-induced interleukin (IL)-8 1.8 fold (p=0.025); and regulated on activation, normal T-cell expressed and secreted (RANTES), 2.9 fold (p=0.025). Moreover, the secretion of IL-8, RANTES, and interferon-gamma-inducible protein (IP)-10 was increased in a statistically significant manner without affecting cell viability and RV replication. Our results suggest that Na(2)SO(3) may potentiate RV infection by enhancing chemokine production.
Foods contain various additives that affect our daily lives. At present, food additive safety evaluation standards are based on the toxicity of single additives, but food additives are often used in combination and may have additive, synergistic or antagonistic actions. The current study investigated the toxicity of food additives and mechanisms of damage in HepG2 cells using High Content Analysis (HCA). We used the CCK-8 assay to determine cell viability, providing an experimental basis for determining the safety of food additives. All of the food additives tested were observed to decrease the growth of HepG2 cells in a dose-dependent manner. Sunset yellow and sodium sulfite had IC50 values of 1.06, and 0.30 g/L at 24 hr, respectively. HCA showed that both sunset yellow and sodium sulfite had synergistic effects on cell number, membrane permeability, mitochondrial membrane potential, intracellular calcium level, oxidative stress, and high dose group DNA damage.
Sulfur dioxide is a typical air pollutant. Sulfite, which is formed at the bronchial mucosa from inhaled sulfur dioxide, might play a role in the exacerbation of asthma. In this study, we investigated the effects of sodium sulfite and its interaction with a house dust mite (Dermatophagoides pteronyssinus, Der p) on allergic sensitization and airway inflammation. BALB/c mice were divided into four groups: control (n=10), mite intranasal (mIN, n=12), sodium sulfite intranasal (sIN, n=12) and mIN + sIN (n=12). In non-control groups, the mice were sensitized on day 8 and day 15 with mite allergen subcutaneously. Mite allergen was then administrated intranasally from day 15 to day 22 in mIN and mIN+sIN groups. Sodium sulfite was administrated in sIN and mIN + sIN groups intranasally from Day 1 to Day 22. Plasma Der p-specific IgE, IgG2a, lung histopathology and cytokine levels (IL-5 and IFN-gamma) were analyzed. In comparison between mIN (or sIN) and mIN + sIN group, Der p-specific IgE levels were significantly higher in mIN + sIN group (p<0.01). Besides, Der p-specific IgG2a level was significantly lower in mIN + sIN group than mIN (or sIN) group (p<0.01). The peribronchiolar, alveolar and total inflammatory scores were increased in the mIN + sIN group comparing with the control group (p<0.05, p< 0.01, p<0.01, respectively). Lung supernatant in mIN + sIN group has higher IL-5/IFN-gamma ratio than control, mIN or sIN group (all p<0.05). Our study concluded sodium sulfite may enhance allergic sensitization as well as airway inflammation in mite allergen sensitized BALB/c mice.
Obesity leads to the activation of pro-inflammatory pathways, resulting in a state of low-grade inflammation. Recently, several studies have shown that the exposure to lipopolysaccharide (LPS) could initiate and maintain a chronic state of low-grade inflammation in obese people. As the daily intake of food additives has increased substantially, the aim of the present study was to investigate a potential influence of food additives on the release of leptin, IL-6 and nitrite in the presence of LPS in murine adipocytes. Leptin, IL-6 and nitrite concentrations were analyzed in the supernatants of murine 3T3-L1 adipocytes after co-incubation with LPS and the food preservatives, sodium sulfite (SS), sodium benzoate (SB) and the spice and colorant, curcumin, for 24 hr. In addition, the kinetics of leptin secretion was analyzed. A significant and dose-dependent decrease in leptin was observed after incubating the cells with SB and curcumin for 12 and 24 hr, whereas SS decreased leptin concentrations after 24 hr of treatment. Moreover, SS increased, while curcumin decreased LPS-stimulated secretion of IL-6, whereas SB had no such effect. None of the compounds that were investigated influenced nitrite production. The food additives SS, SB and curcumin affect the leptin release after co-incubation with LPS from cultured adipocytes in a dose- and time-dependent manner. Decreased leptin release during the consumption of nutrition-derived food additives could decrease the amount of circulating leptin to which the central nervous system is exposed and may therefore contribute to an obesogenic environment.
For more Interactions (Complete) data for Sodium sulfite (8 total), please visit the HSDB record page.

Stability Shelf Life

It is fairly stable and does not oxidize as readily as hydrated sulfite.
Unstable, oxidizing in air to sulfate /heptahydrate/
Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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